

Molecular weight and structural analysis of 2-[2-(4-methylphenoxy)ethoxy]ethanol

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Compound of Interest

Compound Name:	2-[2-(4-methylphenoxy)ethoxy]ethanol
CAS No.:	104-39-2
Cat. No.:	B090412

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An In-Depth Technical Guide to the Molecular Weight, Structural Elucidation, and Metabolic Profiling of 2-[2-(4-methylphenoxy)ethoxy]ethanol

Executive Summary

2-[2-(4-methylphenoxy)ethoxy]ethanol (CAS RN: 104-39-2) is a specialized non-ionic glycol ether derivative characterized by a p-cresol (4-methylphenoxy) moiety linked to a diethylene glycol chain [1]. Because of its amphiphilic nature, it is frequently utilized as a solvent, a surfactant precursor, and an intermediate in synthetic chemistry. For drug development professionals and analytical chemists, confirming the structural integrity and understanding the metabolic liabilities of this compound is critical, as glycol ethers are known to undergo specific enzymatic biotransformations that dictate their toxicological profiles [2].

This whitepaper provides a comprehensive, self-validating framework for the structural and molecular weight analysis of **2-[2-(4-methylphenoxy)ethoxy]ethanol**, complete with experimental protocols and metabolic pathway visualizations.

Chemical Identity and Physicochemical Properties

Before initiating any analytical workflow, establishing the theoretical baseline of the molecule is necessary to ensure accurate calibration of mass spectrometers and spectroscopic instruments.

- IUPAC Name: **2-[2-(4-methylphenoxy)ethoxy]ethanol**
- Synonyms: Diethylene glycol mono-p-tolyl ether; Ethanol, 2-[2-(4-methylphenoxy)ethoxy]-[1]
- Molecular Formula: $C_{11}H_{16}O_3$
- Average Molecular Weight: 196.24 g/mol
- Monoisotopic Mass: 196.10994 Da [3]
- Canonical SMILES: OCCOCCOC1=CC=C(C)C=C1
- Predicted LogP: ~1.4 (Indicating moderate lipophilicity, suitable for reverse-phase liquid chromatography)

Structural Elucidation & Molecular Weight Validation High-Resolution Mass Spectrometry (HRMS)

To validate the molecular weight of 196.24 g/mol, High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the gold standard. ESI is selected as a "soft" ionization technique because the ether linkages in the diethylene glycol chain are susceptible to fragmentation under harsher conditions (like Electron Impact).

Because the molecule contains multiple ether oxygens and a terminal hydroxyl group, it exhibits a high proton affinity, making Positive Ion Mode (ESI+) highly effective. Furthermore, the oxygen atoms readily coordinate with alkali metals (like Sodium or Potassium) present in the mobile phase, leading to distinct adduct formations.

Table 1: Predicted HRMS Adducts for $C_{11}H_{16}O_3$ (Monoisotopic Mass: 196.10994 Da) [3]

Ionization Mode	Adduct Type	Theoretical m/z	Causality / Diagnostic Value
ESI (+)	[M+H] ⁺	197.1172	Primary protonation at the terminal hydroxyl or ether oxygen.
ESI (+)	[M+Na] ⁺	219.0991	Sodium coordination via the diethylene glycol oxygen atoms.
ESI (+)	[M+NH ₄] ⁺	214.1437	Ammonium adduct, common when using ammonium formate buffers.
ESI (-)	[M-H] ⁻	195.1026	Deprotonation of the terminal hydroxyl group (lower intensity).
ESI (-)	[M+HCOO] ⁻	241.1081	Formate adduct formation in negative mode.

Spectroscopic Signatures (NMR & FTIR)

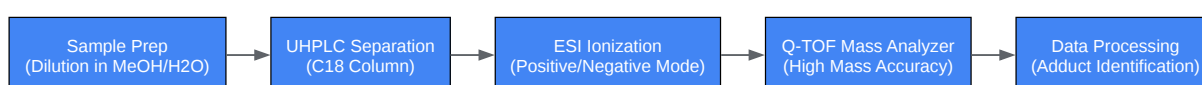
- ¹H NMR (CDCl₃): The structural causality of the NMR shifts is driven by the electron-donating nature of the ether oxygen attached to the aromatic ring. Expect a singlet at ~2.3 ppm for the aromatic methyl group. The diethylene glycol chain will present as complex multiplets between 3.6 and 4.1 ppm, with the protons adjacent to the phenoxy group shifted furthest downfield. The aromatic protons will appear as an AA'BB' system (two doublets) around 6.8 and 7.1 ppm.
- FTIR: A broad, strong absorption band at ~3300–3400 cm⁻¹ will confirm the presence of the terminal O-H stretch. Strong C-O-C asymmetric stretching vibrations will dominate the fingerprint region at ~1100–1250 cm⁻¹, confirming the ether linkages.

Experimental Protocol: UHPLC-HRMS Workflow

To ensure reproducibility, researchers must follow a self-validating protocol where blank injections and internal standards are used to rule out carryover or isobaric interference.

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve 1.0 mg of **2-[2-(4-methylphenoxy)ethoxy]ethanol** in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile.
- **Chromatographic Separation:** Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
- **Mobile Phase:** Use a gradient elution. Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. (The acidic modifier promotes [M+H]⁺ formation).
- **Ionization & Detection:** Operate the Q-TOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
- **Data Processing:** Extract the ion chromatograms (EIC) for m/z 197.1172 and 219.0991 with a mass tolerance of ±5 ppm.



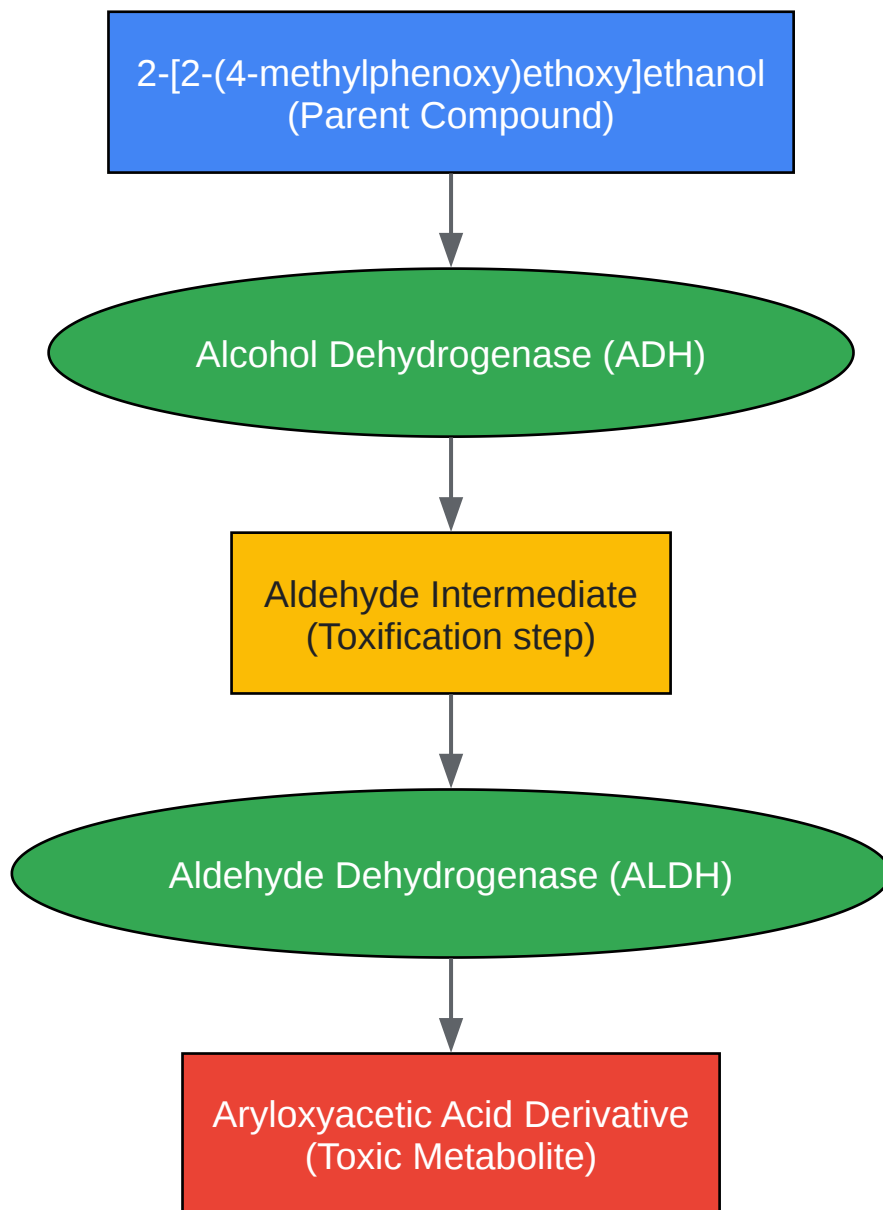
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Figure 1: Step-by-step UHPLC-HRMS analytical workflow for molecular weight validation.

Metabolic and Pharmacokinetic Considerations

In drug development and occupational toxicology, understanding the biotransformation of glycol ethers is paramount. Glycol ethers are not metabolically inert. Upon systemic absorption (via dermal, inhalation, or oral routes), primary alcohols like **2-[2-(4-methylphenoxy)ethoxy]ethanol** undergo a well-documented toxification pathway [2, 4].

Mechanistic Causality: The terminal hydroxyl group acts as a substrate for cytosolic Alcohol Dehydrogenase (ADH), which oxidizes the alcohol to an intermediate aldehyde. Subsequently, Aldehyde Dehydrogenase (ALDH) rapidly oxidizes this intermediate into an aryloxyacetic acid derivative [4]. This acid metabolite is typically responsible for the systemic toxicity (such as hematological or reproductive effects) associated with heavy glycol ether exposure, as the acid has a longer physiological half-life and can induce metabolic acidosis or cellular damage [2].



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Figure 2: Proposed enzymatic biotransformation pathway of glycol ethers via ADH and ALDH.

Conclusion

The structural validation of **2-[2-(4-methylphenoxy)ethoxy]ethanol** (MW: 196.24 g/mol) relies on high-resolution mass spectrometry to observe its characteristic $[M+H]^+$ and $[M+Na]^+$ adducts, supported by NMR and FTIR for functional group verification. For researchers utilizing this compound in formulations or synthetic pathways, strict adherence to analytical protocols ensures chemical integrity. Furthermore, understanding its ADH/ALDH-mediated metabolic conversion to aryloxyacetic acid is vital for accurate toxicological risk assessments in both pharmaceutical and industrial applications.

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